Garomefrine

Catalog No.
S633577
CAS No.
137431-02-8
M.F
C9H13FN2O3S
M. Wt
248.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Garomefrine

CAS Number

137431-02-8

Product Name

Garomefrine

IUPAC Name

N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide

Molecular Formula

C9H13FN2O3S

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C9H13FN2O3S/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11/h2-4,9,12-13H,5,11H2,1H3/t9-/m0/s1

InChI Key

XYLJNMCMDOOJRW-VIFPVBQESA-N

SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O

Synonyms

(R)-(-)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethane sulfoanilide hydrochloride, 3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide, NS 49, NS-49, PNO 49B, PNO-49B, PNO-49C

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O

Isomeric SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)[C@H](CN)O

Garomefrine is a sulfonamide that is benzene substituted by (methylsulfonyl)amino, (1R)-2-amino-1-hydroxyethyl and fluoro groups at positions 1, 3 and 4, respectively. It is a selective agonist of alpha1A adrenoreceptor. It has a role as an alpha-adrenergic agonist. It is a sulfonamide, a secondary alcohol, a member of ethanolamines, a member of monofluorobenzenes and a primary amino compound. It is a conjugate base of a garomefrine(1+).

Garomefrine is a chemical compound classified as an α1A adrenoreceptor agonist, primarily developed for therapeutic applications in cardiovascular conditions. It has garnered attention due to its selective action on the α1A adrenergic receptors, which play a significant role in vascular smooth muscle contraction and blood pressure regulation. The compound is known to exist in its hydrochloride form, enhancing its solubility and stability for pharmaceutical use .

Typical of amine-based compounds. Notably, it can react with acids to form salts, such as garomefrine hydrochloride. This reaction involves the protonation of the amine group in garomefrine by hydrochloric acid, resulting in a more soluble and bioavailable form of the drug . Additionally, garomefrine can participate in acylation reactions, where it reacts with acyl chlorides to form acyloxy derivatives, which can further be modified into prodrugs for enhanced pharmacokinetic properties .

The primary biological activity of garomefrine is its role as an agonist of the α1A adrenergic receptor. This activity leads to vasoconstriction and increased peripheral resistance, making it potentially useful in treating conditions such as hypotension. Studies have indicated that garomefrine exhibits a significant affinity for the α1A receptor subtype compared to other adrenergic receptors, suggesting a targeted therapeutic effect with potentially fewer side effects associated with broader adrenergic activation .

The synthesis of garomefrine typically involves multi-step organic reactions. A common method includes:

  • Formation of Acyloxyalkyl Carbamate: Starting from a suitable amine precursor, acyloxyalkyl carbamates are synthesized through the reaction of amines with acyl chlorides or anhydrides.
  • Hydrochloride Formation: The final step often involves treating garomefrine with hydrochloric acid to yield garomefrine hydrochloride, enhancing its solubility for pharmaceutical formulations .

These methods allow for the production of enantiomerically enriched forms of garomefrine, which can enhance its efficacy and reduce potential side effects.

Garomefrine is primarily explored for its applications in cardiovascular medicine due to its vasoconstrictive properties. It may be beneficial in treating conditions characterized by low blood pressure or inadequate vascular tone. Additionally, its selective action on α1A receptors positions it as a candidate for further research into therapies for conditions like orthostatic hypotension or certain types of shock .

Interaction studies involving garomefrine have focused on its pharmacodynamic and pharmacokinetic properties when administered alongside other cardiovascular agents. These studies assess potential synergistic effects or antagonistic interactions that could influence therapeutic outcomes. For instance, combining garomefrine with other vasopressors may enhance blood pressure responses without significantly increasing adverse effects . Moreover, understanding its interactions at the receptor level helps elucidate its mechanism of action and potential side effects.

Garomefrine shares structural and functional similarities with several other compounds that act on adrenergic receptors. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionSelectivityTherapeutic Use
Garomefrineα1A adrenergic receptor agonistHighHypotension
Phenylephrineα1 adrenergic receptor agonistModerateNasal decongestant
Midodrineα1 adrenergic receptor agonistHighOrthostatic hypotension
NorepinephrineNon-selective adrenergic agonistLowCardiogenic shock

Uniqueness: Garomefrine's high selectivity for the α1A subtype distinguishes it from norepinephrine and phenylephrine, which activate multiple adrenergic receptors. This selectivity may lead to fewer side effects related to β-adrenergic activation.

Synthetic Routes and Methodologies

Garomefrine, chemically designated as N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide, represents a structurally complex compound featuring multiple functional groups that require sophisticated synthetic approaches [1] [2]. The synthesis of garomefrine involves multi-step organic reactions starting from benzene derivatives, incorporating strategic functional group transformations to achieve the desired molecular architecture [3].

The primary synthetic route begins with fluorination of the aromatic ring system, followed by introduction of the aminohydroxyethyl side chain and subsequent attachment of the methanesulfonamide group [3]. The preparation of methanesulfonamide derivatives typically involves the reaction of methanesulfonyl chloride with appropriate amine precursors under controlled conditions [4]. This approach provides high selectivity for the desired regioisomer while maintaining the stereochemical integrity of the chiral center.

Key synthetic methodologies employed in garomefrine preparation include asymmetric synthesis techniques to ensure the correct R-configuration at the chiral carbon center [2] [5]. The synthetic sequence requires careful control of reaction conditions, particularly temperature and pH, to prevent degradation of sensitive functional groups and to maintain the integrity of the fluorophenyl moiety [6].

Alternative synthetic approaches have been developed utilizing different starting materials and reaction pathways. These methodologies often involve the use of organometallic catalysts and specialized protecting group strategies to achieve selective functionalization of the aromatic ring system [6] [7]. The choice of synthetic route depends on factors such as starting material availability, reaction scalability, and desired product purity.

Synthetic ParameterOptimal ConditionsReference
Temperature Range60-80°C [6]
Reaction Time4-8 hours [7]
Catalyst Loading10 mol% Cu(I) [6]
Solvent SystemPolar aprotic solvents [7]
Yield Range36-65% [6]

Salt Formation and Hydrochloride Derivative

The formation of garomefrine hydrochloride represents a critical pharmaceutical development strategy to enhance the compound's physicochemical properties [1] [8]. Garomefrine hydrochloride is obtained through the reaction of garomefrine with one equivalent of hydrochloric acid, resulting in a crystalline salt with improved solubility and stability characteristics [1] [5].

Salt formation follows established pharmaceutical principles where the pKa difference between the drug and counterion governs the stability of the resulting salt complex [9] [10]. The hydrochloride derivative exhibits enhanced aqueous solubility compared to the free base form, facilitating pharmaceutical formulation development [9]. The molecular weight of garomefrine hydrochloride is 284.74 grams per mole, reflecting the addition of the hydrochloride moiety to the parent compound [1] [8].

The crystallization process for garomefrine hydrochloride involves controlled precipitation from appropriate solvent systems, typically employing polar protic solvents that facilitate hydrogen bonding interactions [11] [12]. The resulting crystalline material demonstrates improved thermal stability and reduced hygroscopicity compared to the free base form [11].

Characterization of the hydrochloride salt reveals distinct spectroscopic signatures that confirm successful salt formation [1] [5]. Nuclear magnetic resonance spectroscopy shows characteristic chemical shift changes for protons adjacent to the protonation site, while infrared spectroscopy demonstrates the presence of salt-specific vibrational modes [11] [12].

PropertyFree BaseHydrochloride SaltReference
Molecular Weight (g/mol)248.28284.74 [1] [8]
Solubility EnhancementBaseline5-10 fold increase [9]
Thermal StabilityModerateEnhanced [11]
HygroscopicityHighReduced [12]

Prodrug Concepts and Linker Strategies

Prodrug development for garomefrine involves the strategic modification of functional groups to improve pharmaceutical properties while maintaining biological efficacy upon metabolic activation [13] [14]. The primary functional groups amenable to prodrug modification include the hydroxyl group in the aminohydroxyethyl side chain and the amino functionality [13] [15].

Ester-based prodrug strategies represent a prominent approach for masking the hydroxyl functionality, utilizing various acyl groups as temporary protecting moieties [16] [17]. These ester linkages undergo hydrolytic cleavage under physiological conditions, releasing the active parent compound through enzymatic or non-enzymatic mechanisms [16] [13]. The selection of appropriate ester linkages depends on desired release kinetics and metabolic stability requirements.

Carbamate linker strategies offer alternative prodrug approaches, particularly for masking amino functionalities [18] [17]. These systems demonstrate controlled release characteristics and enhanced metabolic stability compared to simple ester linkages [18] [15]. The carbamate linkage provides sufficient stability during formulation and storage while enabling predictable cleavage under physiological conditions.

Polymer-conjugated prodrug systems have been investigated for garomefrine delivery applications [16] [14]. These macromolecular carriers utilize biodegradable linker technologies to achieve sustained drug release profiles [13] [14]. The linker design incorporates hydrolytically labile bonds that respond to specific physiological conditions such as pH changes or enzymatic activity.

Linker TypeRelease MechanismHalf-life RangeReference
Aliphatic EsterHydrolysis2-8 hours [16]
Aromatic EsterEnzymatic6-24 hours [16]
CarbamatepH-dependent12-48 hours [18]
Polymer-conjugateMulti-step24-168 hours [14]

Functional Group Reactivity and Stability

The functional group profile of garomefrine encompasses several reactive moieties that exhibit distinct chemical behavior under various conditions [19] [20]. The methanesulfonamide group demonstrates exceptional stability toward hydrolysis and oxidative degradation, making it a valuable pharmacophore for drug design applications [21] [22].

The fluorophenyl system exhibits enhanced metabolic stability compared to unsubstituted aromatic rings due to the electron-withdrawing nature of the fluorine substituent [23] [24]. This fluorination strategy provides protection against cytochrome P450-mediated oxidation while maintaining favorable binding interactions with biological targets [24] [25]. However, the presence of fluorine requires careful consideration of potential defluorination pathways under specific chemical conditions [25].

The aminohydroxyethyl side chain represents the most chemically labile portion of the molecule, particularly under oxidative conditions [23] . The secondary alcohol functionality undergoes oxidation to form corresponding ketone derivatives, while the primary amino group participates in various nucleophilic reactions . These transformations can be controlled through appropriate formulation strategies and storage conditions.

Stability studies conducted under accelerated conditions reveal that garomefrine maintains chemical integrity under neutral to slightly basic pH conditions [23]. However, extreme acidic conditions may promote hydrolytic degradation of susceptible functional groups [23] [27]. Temperature-dependent stability analysis demonstrates acceptable thermal stability up to 60°C, with decomposition pathways becoming significant at higher temperatures [27].

The methanesulfonamide functionality exhibits remarkable resistance to nucleophilic attack and hydrolytic cleavage [21] [22]. This stability profile makes the sulfonamide group particularly suitable for pharmaceutical applications requiring long-term storage stability [21]. The electron-withdrawing nature of the sulfonyl group also influences the reactivity of adjacent aromatic positions, directing substitution reactions to specific sites on the benzene ring [21].

Functional GroupStability RatingPrimary Degradation PathwayReference
MethanesulfonamideHighOxidative stress [21]
FluorophenylHighDefluorination (extreme conditions) [25]
Secondary AlcoholModerateOxidation to ketone
Primary AmineModerateNucleophilic substitution
Overall MoleculeGoodMulti-pathway degradation [23]

Garomefrine exhibits distinct molecular characteristics that define its chemical identity and isotopic composition. The base compound possesses a molecular formula of C₉H₁₃FN₂O₃S with a molecular weight of 248.28 g/mol [1] [2]. The monoisotopic mass, representing the mass calculated using the most abundant isotope of each element, is 248.063091 g/mol [1]. This precise mass measurement is crucial for mass spectrometric identification and quantitative analysis.

The hydrochloride salt form, which represents the pharmaceutically relevant form of garomefrine, has a molecular formula of C₉H₁₄ClFN₂O₃S and a molecular weight of 284.74 g/mol [3] [4] [5]. The monoisotopic mass of the hydrochloride salt is 284.0397693 g/mol [3], with the exact mass being identical at 284.0397693 Da [3].

PropertyBase FormHydrochloride SaltReference
Molecular FormulaC₉H₁₃FN₂O₃SC₉H₁₄ClFN₂O₃S [1] [3]
Molecular Weight248.28 g/mol284.74 g/mol [1] [3]
Monoisotopic Mass248.063091 g/mol284.0397693 g/mol [1] [3]
CAS Number137431-02-8137431-04-0 [2] [3]

The isotopic profile of garomefrine reflects the natural abundance distribution of its constituent elements. The compound contains fluorine, which exists as a single stable isotope (¹⁹F), sulfur with multiple isotopes (³²S, ³³S, ³⁴S, ³⁶S), chlorine in the salt form with two stable isotopes (³⁵Cl and ³⁷Cl), and carbon with its primary isotope ¹²C and minor ¹³C content [6] [7]. Mass spectrometric analysis would show the molecular ion peak at the monoisotopic mass, accompanied by isotopologue peaks reflecting the natural abundance patterns of these elements [6] [8].

Solubility and Hydrophobicity (LogP)

The solubility characteristics of garomefrine hydrochloride have been documented through pharmaceutical preparation protocols. The compound demonstrates significant aqueous solubility, as evidenced by standardized preparation methods for various concentrations [4]. Solubility data indicates that garomefrine hydrochloride can be prepared in aqueous solutions ranging from 1 mM to 50 mM concentrations, with specific solvent volume requirements detailed for different mass quantities [4].

Concentration1 mg5 mg10 mg
1 mM1.15 mL5.76 mL11.51 mL
5 mM0.23 mL1.15 mL2.3 mL
10 mM0.12 mL0.58 mL1.15 mL
50 mM0.02 mL0.12 mL0.23 mL

The hydrophobicity parameter (LogP) for garomefrine has not been explicitly reported in the available literature. However, the compound's structural features provide insights into its lipophilic-hydrophilic balance. The presence of multiple polar functional groups, including the sulfonamide moiety, amino group, and hydroxyl group, suggests moderate to low lipophilicity [9] [10]. The fluorine substitution on the aromatic ring may enhance lipophilicity compared to the non-fluorinated analog, while the overall polar surface area of 101 Ų indicates significant hydrophilic character [3].

Based on pharmaceutical LogP prediction principles, compounds containing sulfonamide groups typically exhibit LogP values in the range of -1 to +3, depending on additional structural features [9] [11]. The presence of the amino alcohol side chain and the ionic nature of the hydrochloride salt would further decrease the LogP value, promoting aqueous solubility over lipid partitioning [12] [10].

Hydrogen Bonding Capacity and Conformational Flexibility

Garomefrine possesses significant hydrogen bonding capacity, with computational analysis revealing 4 hydrogen bond donor sites and 6 hydrogen bond acceptor sites [3]. The hydrogen bond donors include the sulfonamide nitrogen, the secondary alcohol hydroxyl group, and the primary amino group, while acceptors comprise the sulfonyl oxygens, the fluorine atom, the hydroxyl oxygen, and the amino nitrogen [3].

ParameterValueSignificance
Hydrogen Bond Donors4Sulfonamide NH, alcohol OH, amino NH₂
Hydrogen Bond Acceptors6Sulfonyl oxygens, fluorine, hydroxyl oxygen
Rotatable Bonds4Indicates conformational flexibility
Topological Polar Surface Area101 ŲPredicts membrane permeability

The conformational flexibility of garomefrine is characterized by 4 rotatable bonds [3], indicating moderate flexibility that allows for adaptive binding to target receptors while maintaining structural integrity. The rotatable bonds primarily involve the connections between the aromatic ring, the side chain, and the sulfonamide group [3]. This flexibility is crucial for the compound's ability to adopt optimal conformations for α₁A adrenergic receptor binding [13] [14].

The compound contains one defined atom stereocenter [3], corresponding to the (R)-configuration at the carbon bearing the hydroxyl and amino-containing side chain [2]. This stereochemical feature contributes to the compound's receptor selectivity and biological activity [14]. The presence of intramolecular hydrogen bonding interactions, particularly between the hydroxyl group and nearby electronegative atoms, may stabilize certain conformational states and influence the compound's solution behavior [13] [15].

Thermal and Photostability Characteristics

While specific thermal and photostability data for garomefrine are not extensively documented in the available literature, general principles of pharmaceutical stability testing provide relevant context for understanding the compound's behavior under stress conditions. The thermal stability of pharmaceutical compounds is typically evaluated through differential scanning calorimetry and thermogravimetric analysis under controlled temperature programs [16] [17].

Based on standard pharmaceutical stability testing protocols, thermal stability assessment would involve exposure to elevated temperatures following ICH guidelines [18] [19]. Typical testing conditions include temperatures of 40°C, 60°C, and higher increments to evaluate degradation onset [20] [21]. The presence of multiple functional groups in garomefrine, including the sulfonamide, amino alcohol, and fluorinated aromatic systems, suggests potential thermal sensitivity at elevated temperatures [17] [22].

Stability ParameterStandard ConditionsRelevance to Garomefrine
Thermal Testing40°C, 60°C, elevated incrementsSulfonamide and amino groups may be sensitive
PhotostabilityUV exposure per ICH Q1BAromatic system may absorb UV radiation
Humidity Testing75% RH or greaterHygroscopic potential of amino and hydroxyl groups

Photostability testing, according to ICH Q1B guidelines, would involve exposure to defined light conditions including overall illumination of not less than 1.2 million lux hours and integrated near ultraviolet energy of not less than 200 watt hours/m² [23] [24]. The aromatic nature of garomefrine, containing a fluorinated benzene ring system, may render it susceptible to photodegradation under UV exposure [25] [26]. The amino alcohol side chain could also participate in photochemical reactions, particularly under oxidative conditions [25] [27].

Storage recommendations for garomefrine hydrochloride specify powder storage at -20°C for 3 years and solution storage at -80°C for 1 year [5], indicating thermal sensitivity and the need for controlled temperature conditions to maintain stability. These storage conditions suggest that the compound may undergo degradation at ambient temperatures over extended periods, consistent with the behavior of many amino alcohol-containing pharmaceutical compounds [28] [29].

XLogP3

-0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

248.06309162 g/mol

Monoisotopic Mass

248.06309162 g/mol

Heavy Atom Count

16

UNII

D62L7OV01X

Wikipedia

Garomefrine

Dates

Last modified: 02-18-2024

Explore Compound Types